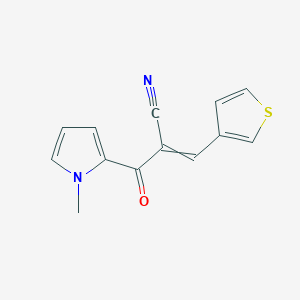
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile is an organic compound that features a pyrrole ring, a thiophene ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile likely involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrrole and thiophene intermediates, followed by their coupling through a carbonylation reaction. The nitrile group can be introduced via a cyanation reaction. Typical reaction conditions might include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to be cost-effective and scalable. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound could be investigated for its potential pharmacological properties. The presence of the pyrrole and thiophene rings suggests that it might interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of organic electronic materials, such as organic semiconductors or conductive polymers. Its structural features might impart desirable electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. In an industrial context, its electronic properties might be exploited in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrole and thiophene derivatives, such as:
- 2-(1-Methylpyrrole-2-carbonyl)-3-(furan-3-yl)prop-2-enenitrile
- 2-(1-Methylpyrrole-2-carbonyl)-3-(benzothiophen-3-yl)prop-2-enenitrile
Uniqueness
The uniqueness of 2-(1-Methylpyrrole-2-carbonyl)-3-(thiophen-3-yl)prop-2-enenitrile lies in its specific combination of functional groups and rings, which might impart unique chemical and physical properties. This could make it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C13H10N2OS |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(1-methylpyrrole-2-carbonyl)-3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H10N2OS/c1-15-5-2-3-12(15)13(16)11(8-14)7-10-4-6-17-9-10/h2-7,9H,1H3 |
InChI Key |
ZRKDYLHNTXLSTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CSC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


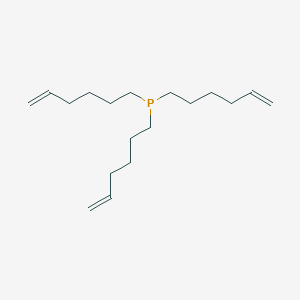
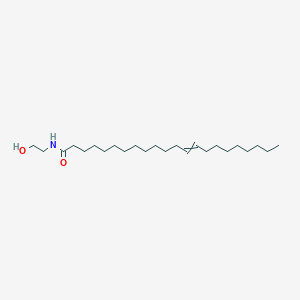
![N-[1-(5-{[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B12513942.png)
![4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride](/img/structure/B12513944.png)
amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
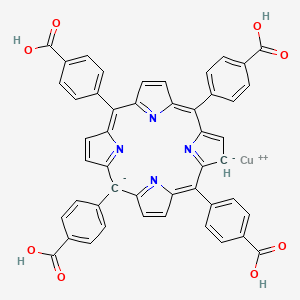
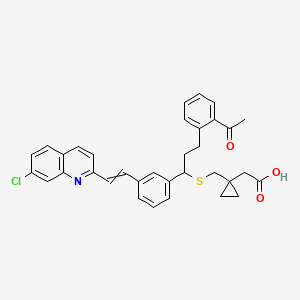
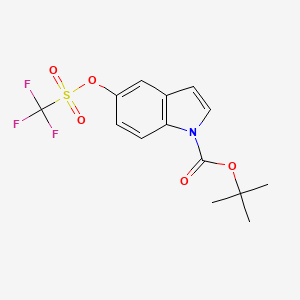

![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
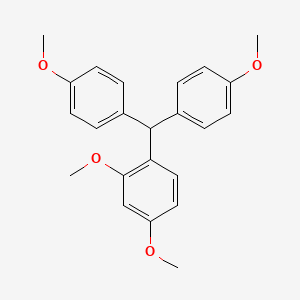
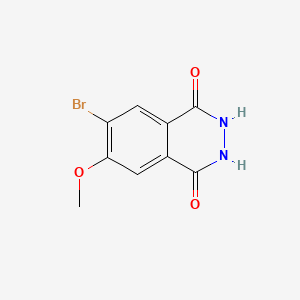
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)

